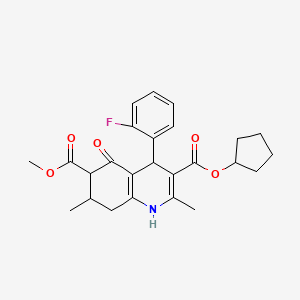
3-Cyclopentyl 6-methyl 4-(2-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl 6-methyl 4-(2-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with the molecular formula C25H28FNO5 This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a hexahydroquinoline core
Méthodes De Préparation
The synthesis of 3-Cyclopentyl 6-methyl 4-(2-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can undergo substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Cyclopentyl 6-methyl 4-(2-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclopentyl and fluorophenyl groups play a crucial role in binding to these targets, while the hexahydroquinoline core facilitates the compound’s overall activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application .
Comparaison Avec Des Composés Similaires
Similar compounds include other hexahydroquinoline derivatives with varying substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications. The uniqueness of 3-Cyclopentyl 6-methyl 4-(2-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C25H28FNO5 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
3-O-cyclopentyl 6-O-methyl 4-(2-fluorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C25H28FNO5/c1-13-12-18-22(23(28)19(13)24(29)31-3)21(16-10-6-7-11-17(16)26)20(14(2)27-18)25(30)32-15-8-4-5-9-15/h6-7,10-11,13,15,19,21,27H,4-5,8-9,12H2,1-3H3 |
Clé InChI |
JTSBLZCBSZDXSN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCC3)C4=CC=CC=C4F)C(=O)C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14997506.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B14997509.png)
![Pentyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14997520.png)


![2-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14997526.png)
![Methyl 3-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B14997528.png)
![(3E,5E)-3,5-bis[(4-ethoxyphenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B14997532.png)
![1-(2-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14997539.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B14997542.png)
![Dimethyl 2-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B14997544.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B14997552.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997570.png)
![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide](/img/structure/B14997577.png)
